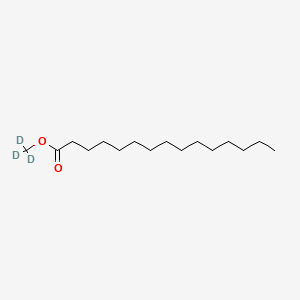

Methyl Pentadecanoate-d3

Description

Significance of Stable Isotope Tracers in Biochemical Research

Stable isotope tracers have revolutionized biochemical research by allowing scientists to follow the journey of specific molecules through complex metabolic pathways. nih.govspringernature.com Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in a wide range of studies, including those involving human subjects. maastrichtuniversity.nl By introducing a molecule labeled with a stable isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a biological system, researchers can track its incorporation into various metabolites. mdpi.com This technique provides unparalleled insights into the dynamics of metabolic networks, helping to elucidate the origin of metabolites and their relative rates of production. nih.govspringernature.com

The use of stable isotopes is particularly crucial in the fields of metabolomics and lipidomics, where they are employed to quantify biochemical reactions, identify biomarkers for diseases like cancer and diabetes, and assess the effects of drugs on metabolic pathways. mdpi.comisotope.com The distinct mass of the isotope-labeled molecule allows for its detection and quantification using mass spectrometry (MS), a highly sensitive analytical technique. maastrichtuniversity.nl

Role of Deuterated Fatty Acid Methyl Esters in Contemporary Lipidomics and Metabolomics

Within the broader category of stable isotope tracers, deuterated fatty acid methyl esters hold a special significance in lipidomics and metabolomics. isotope.com Lipids are a diverse group of molecules that play critical roles in energy storage, cell structure, and signaling. shimadzu.com The study of the entire complement of lipids in a biological system, known as the lipidome, requires precise analytical methods. researchgate.net

Deuterated FAMEs, such as Methyl Pentadecanoate-d3, are frequently used as internal standards in quantitative analyses. nih.govcaymanchem.com An internal standard is a compound of known concentration that is added to a sample to correct for any loss of analyte during sample preparation and analysis. Because deuterated FAMEs have nearly identical chemical and physical properties to their non-deuterated counterparts, they serve as ideal internal standards, ensuring the accuracy and reliability of quantitative measurements of fatty acids in complex biological samples. nih.govacs.org This is particularly important in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) based methods, which are workhorse techniques in lipidomics. researchgate.netnih.gov

Specific Academic Research Focus on this compound

This compound, a deuterated form of methyl pentadecanoate (B1260718), has garnered specific attention in the scientific community. Pentadecanoic acid (C15:0) is a saturated fatty acid found in sources like milk fat and is used as a biomarker for dairy fat intake. caymanchem.com Its methyl ester, methyl pentadecanoate, and its deuterated analog are valuable tools for several reasons.

This compound is primarily utilized as an internal standard for the precise quantification of pentadecanoic acid and other fatty acids in various biological matrices. caymanchem.com For instance, it has been employed in studies analyzing fatty acid profiles in human embryonic stem cells and in methods developed for the simultaneous determination of free fatty acids and their methyl esters. shimadzu.comnih.gov The three-dalton mass shift provided by the three deuterium atoms on the methyl group allows for clear differentiation from the naturally occurring (d0) form in mass spectrometry, a critical feature for accurate quantification. nih.gov

Furthermore, the use of deuterated standards like this compound is essential in overcoming challenges in analytical chemistry, such as matrix effects and variations in ionization efficiency, thereby enhancing the quality and reliability of metabolomic and lipidomic data. uni-due.de

Interactive Data Tables

Below are tables summarizing key information about this compound and related compounds.

Table 1: Physicochemical Properties of Methyl Pentadecanoate

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₂O₂ | nih.govchemimpex.com |

| Molecular Weight | 256.43 g/mol | chemimpex.com |

| Melting Point | 15 - 17 °C | chemimpex.com |

| Boiling Point | 154 - 156 °C at 4 mmHg | chemimpex.com |

| Density | 0.870 g/mL | chemimpex.com |

| Refractive Index | 1.440 | chemimpex.com |

| IUPAC Name | methyl pentadecanoate | nih.gov |

Table 2: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₇D₃O₂ | caymanchem.com |

| Molecular Weight | 245.4 g/mol | caymanchem.com |

| Purity | ≥99% deuterated forms (d₁-d₃) | caymanchem.com |

| Formal Name | pentadecanoic-15,15,15-d₃ acid | caymanchem.com |

| CAS Number | 352431-40-4 | isotope.comcaymanchem.com |

Structure

3D Structure

Properties

Molecular Formula |

C16H32O2 |

|---|---|

Molecular Weight |

259.44 g/mol |

IUPAC Name |

trideuteriomethyl pentadecanoate |

InChI |

InChI=1S/C16H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h3-15H2,1-2H3/i2D3 |

InChI Key |

XIUXKAZJZFLLDQ-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)CCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)OC |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies for Methyl Pentadecanoate D3

Strategic Incorporation of Deuterium (B1214612) into Fatty Acid Methyl Esters

The introduction of deuterium into fatty acid methyl esters can be achieved through several strategic approaches. These methods can be broadly categorized into metabolic labeling, where organisms incorporate deuterium from a labeled source into their biomolecules, and direct chemical synthesis or derivatization using deuterated reagents.

Utilization of Deuterated Water (D₂O) in Metabolic Labeling Schemes

Metabolic labeling using deuterated water (D₂O) is a powerful technique for studying the in vivo synthesis of fatty acids. researchgate.net When organisms are exposed to D₂O, the deuterium is incorporated into various biomolecules, including lipids, through metabolic pathways. researchgate.netresearchgate.net For fatty acids, the primary route of deuterium incorporation is via the cellular reductant NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate). researchgate.net

During de novo fatty acid synthesis, the growing acyl chain undergoes reduction steps catalyzed by enzymes that utilize NADPH. researchgate.net The hydrogen atoms on NADPH can exchange with hydrogen from body water. researchgate.net Consequently, in a D₂O-rich environment, NADPH becomes deuterated and transfers deuterium atoms to the fatty acid chain. researchgate.netresearchgate.net This method allows for the labeling of the entire fatty acid backbone. The extent of deuterium enrichment in fatty acids like palmitate can be quantified using mass spectrometry to determine the rate of de novo lipogenesis. jove.comnih.gov This approach has been successfully used to measure the growth rates of pathogens by analyzing their specific fatty acids.

While this method is effective for labeling the acyl chain, to produce Methyl Pentadecanoate-d3 specifically, the pentadecanoic acid synthesized through this metabolic process would subsequently need to be esterified with non-deuterated methanol (B129727). Conversely, to obtain the d3-methyl ester version, a non-deuterated fatty acid would be esterified with deuterated methanol.

Application of Deuterated Methanol (CD₃OD) in Esterification Processes

A direct and common method for synthesizing this compound involves the esterification of non-deuterated pentadecanoic acid using deuterated methanol (CD₃OD). bohrium.comuni-due.de This process specifically labels the methyl group of the ester. Esterification is a standard procedure to increase the volatility and improve the chromatographic behavior of fatty acids for analysis by gas chromatography (GC). restek.comsigmaaldrich.com

The reaction involves the condensation of the carboxyl group of the fatty acid with the hydroxyl group of the alcohol, typically in the presence of an acid catalyst like boron trichloride (B1173362) (BCl₃) or hydrochloric acid (HCl). sigmaaldrich.commdpi.com By using CD₃OD instead of regular methanol, a deuterated methyl ester is formed. bohrium.comuni-due.de

This technique is particularly valuable in analytical chemistry for distinguishing between fatty acids that were originally present as free fatty acids (FAs) in a sample versus those that were present as fatty acid methyl esters (FAMEs). uni-due.dechromatographyonline.com When a sample containing both FAs and FAMEs is derivatized with CD₃OD, the FAs are converted to deuterated FAMEs (FA-d3), while the endogenous FAMEs remain unlabeled. uni-due.de In a subsequent GC-MS analysis, the derivatized fatty acids can be identified by a characteristic mass shift of +3 m/z and a slight shift in retention time due to the chromatographic isotope effect. bohrium.comuni-due.de

Chemical Synthesis Pathways for Deuterated Fatty Acid Methyl Esters

Beyond metabolic labeling and simple esterification, fully customized deuterated fatty acid methyl esters can be created through multi-step chemical synthesis. ansto.gov.auresearchgate.net These pathways offer precise control over the location and number of deuterium atoms in the molecule.

One common strategy involves the deuteration of precursor molecules. nih.gov For instance, saturated fatty acids can be perdeuterated (all hydrogens replaced by deuterium) through metal-catalyzed hydrothermal H/D exchange reactions using D₂O as the deuterium source and a catalyst like Platinum on carbon (Pt/C). europa.eunih.gov To synthesize a deuterated unsaturated fatty acid, deuterated saturated precursors can be used to construct the final molecule. ansto.gov.au For example, the Wittig reaction can be employed to create a double bond by reacting a suitable deuterated phosphonium (B103445) ylide with an aldehyde. nih.gov

Another approach involves the controlled deuteration at specific positions. A method for tetradeuteration at the α- and β-positions of straight-chain fatty acids has been developed, which can be useful for metabolic studies. nih.gov The synthesis of very long-chain polyunsaturated fatty acids with deuterium labels has also been reported, typically involving the coupling of smaller, modified fatty acid chains. researchgate.net Once the desired deuterated fatty acid chain is synthesized, it is esterified with methanol (or deuterated methanol) to yield the final FAME. nih.gov

| Synthesis Strategy | Description | Key Reagents/Methods | Resulting Product Focus |

| Metabolic Labeling | In vivo or in vitro incorporation of deuterium from the environment into newly synthesized fatty acids. researchgate.net | Deuterated Water (D₂O), Cell Cultures/Organisms. researchgate.netresearchgate.net | Deuterium labeling on the acyl chain. researchgate.net |

| Isotope-Labeling Derivatization | Esterification of a non-deuterated fatty acid with a deuterated alcohol. bohrium.comuni-due.de | Pentadecanoic Acid, Deuterated Methanol (CD₃OD), Acid Catalyst (e.g., BCl₃). bohrium.comsigmaaldrich.com | Specific labeling of the methyl ester group (e.g., -d3). uni-due.de |

| Multi-Step Chemical Synthesis | Building the deuterated fatty acid from smaller, deuterated precursors. ansto.gov.aunih.gov | H/D Exchange (Pt/C, D₂O), Wittig Reaction, Alkyne Deuteration. nih.goveuropa.eu | Precise control over the position and extent of deuteration on the acyl chain. nih.gov |

Methodological Advancements in Derivatization Protocols for Analytical Precision

The analysis of fatty acids, particularly in complex biological or environmental samples, necessitates derivatization to FAMEs to ensure volatility and thermal stability for gas chromatography (GC) analysis. restek.comgcms.cz Recent advancements have focused on improving the precision and accuracy of these analyses, with isotope labeling playing a pivotal role.

The use of deuterated derivatizing agents, such as deuterated methanol (CD₃OD), represents a significant methodological advancement. bohrium.comuni-due.de As mentioned, this approach allows for the simultaneous quantification of free fatty acids and their corresponding methyl esters in a single analytical run. chromatographyonline.com Traditional methods using non-deuterated methanol convert free fatty acids into FAMEs that are indistinguishable from the FAMEs originally present in the sample. uni-due.de Isotope-labeling derivatization overcomes this limitation.

The analytical benefits are twofold:

Mass Spectrometry (MS) Differentiation : The resulting deuterated FAMEs (e.g., this compound) have a distinct mass-to-charge ratio (m/z) that is 3 units higher than their non-deuterated counterparts, allowing for clear differentiation and selective quantification using MS (B15284909) detectors. uni-due.de

Chromatographic Isotope Effect : The deuterated methyl group can also cause a slight but measurable decrease in the GC retention time (a phenomenon known as the inverse chromatographic isotope effect), providing an additional layer of confirmation. bohrium.comuni-due.de

Researchers have optimized conditions for this in situ derivatization to achieve high efficiency. For example, one study optimized parameters for the derivatization of aqueous samples, finding optimal conditions to be a reaction time of 20 minutes at 50°C with 4% v/v CD₃OD at a pH of 2.1. uni-due.dechromatographyonline.com The automation of these derivatization procedures further enhances throughput and reproducibility in high-volume testing laboratories. thermofisher.com

| Parameter | Optimized Condition | Source |

| Reaction Time | 20 minutes | uni-due.de |

| Temperature | 50 °C | uni-due.de |

| CD₃OD Content | 4 v/v% | uni-due.de |

| pH | 2.1 | uni-due.de |

Analytical Applications of Methyl Pentadecanoate D3 As an Internal Standard

Principles and Implementation of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis. mdpi.comvliz.be It is considered a primary ratio method by the Consultative Committee for Amount of Substance (CCQM) and can provide results directly traceable to the International System of Units (SI). vliz.benih.gov The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte, known as the internal standard, to a sample. epa.gov This "spike" equilibrates with the naturally occurring analyte within the sample, and the resulting change in the isotopic ratio is measured by a mass spectrometer. epa.gov Because the measurement is based on a ratio of isotopes of the same element or molecule, it is less susceptible to many sources of error that can affect other quantitative methods. epa.gov

Methyl pentadecanoate-d3, a deuterated form of methyl pentadecanoate (B1260718), serves as an excellent internal standard for the analysis of fatty acid methyl esters (FAMEs). Its chemical and physical properties are nearly identical to its non-labeled counterpart, ensuring it behaves similarly during sample preparation, extraction, and analysis. lgcstandards.com However, its increased mass allows it to be distinguished by the mass spectrometer. nih.gov

Quantitation Strategies for Absolute and Comparative Analysis

IDMS can be employed for both absolute and comparative quantitative analysis.

Absolute Quantification: In this strategy, the exact concentration of an analyte in a sample is determined. omu.edu.tr This is achieved by adding a precisely known quantity of the isotopically labeled internal standard (e.g., this compound) to a known amount of the sample. epa.gov After allowing the standard to fully equilibrate with the sample analyte, the mixture is analyzed by mass spectrometry. By measuring the ratio of the natural analyte to the labeled standard, and knowing the amount of standard added, the absolute concentration of the analyte can be calculated using the following equation:

Cs = (Rm - Rp) / (Rn - Rm) * (mp / ms) * (Ms / Mp) * Cp

Where:

Cs is the concentration of the analyte in the sample.

Rm is the measured isotope ratio of the sample/spike mixture.

Rp is the isotope ratio of the spike.

Rn is the natural isotope ratio of the analyte.

mp is the mass of the spike added.

ms (B15284909) is the mass of the sample.

Ms is the molecular weight of the analyte.

Mp is the molecular weight of the spike.

Cp is the concentration of the spike solution.

This approach is particularly valuable when a high degree of accuracy is required, such as in the certification of reference materials or in clinical diagnostics. researchgate.netresearchgate.net

Comparative Analysis: This strategy is used to determine the relative change in the concentration of an analyte between different samples. While absolute quantification can be performed, often the focus is on understanding the fold-change. Isobaric tagging strategies like iTRAQ and TMT are examples of comparative analysis where different samples are labeled with tags of the same mass but produce different reporter ions upon fragmentation, allowing for relative quantification. mdpi.com Although not a direct application of a single deuterated standard like this compound for multiplexing, the principle of comparing ion intensities to a standard is fundamental. In a simpler comparative experiment using this compound, the same amount of the internal standard would be added to each sample. The ratio of the analyte to the internal standard is then compared across the different samples to determine relative abundance.

Contributions to Enhanced Analytical Accuracy and Reproducibility

The use of isotopically labeled internal standards like this compound in IDMS significantly enhances the accuracy and reproducibility of analytical measurements for several key reasons:

Correction for Sample Loss: Any loss of analyte during sample preparation, extraction, or injection will affect both the analyte and the internal standard equally. epa.govresearchgate.net Since the final measurement is a ratio, this loss is effectively canceled out, leading to a more accurate result. epa.gov

Mitigation of Matrix Effects: Complex biological or environmental samples contain various other components that can interfere with the ionization of the target analyte in the mass spectrometer, either suppressing or enhancing the signal. mdpi.compreprints.org Because the isotopically labeled internal standard has nearly identical chemical and physical properties to the analyte, it experiences the same matrix effects. mdpi.comlgcstandards.com This co-elution and co-ionization behavior allows the internal standard to compensate for these variations, improving the accuracy of quantification. mdpi.compreprints.org

Improved Precision: By minimizing the impact of variations in sample preparation and matrix effects, IDMS provides highly reproducible results. vliz.be The precision of the isotope ratio measurement itself is typically very high, with relative standard deviations often less than or equal to 0.25%. epa.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Ester Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acid methyl esters (FAMEs). nih.govresearchgate.net This method combines the powerful separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. nih.gov Fatty acids are typically converted to their methyl ester derivatives to increase their volatility, making them suitable for GC analysis. restek.com this compound is an ideal internal standard for these analyses due to its structural similarity to other FAMEs. nih.gov

Development of Robust Quantitative GC-MS Methods

The development of a robust quantitative GC-MS method is crucial for obtaining reliable data. nih.gov Key aspects of method development include:

Sample Preparation: This involves the extraction of lipids from the sample matrix and their subsequent transesterification to FAMEs. It is critical to ensure that the internal standard, this compound, is added early in the process to account for any losses during these steps. nih.gov

Chromatographic Separation: The choice of GC column is vital for separating the various FAMEs in a complex mixture. uib.no Columns with polar stationary phases, such as those containing polyethylene (B3416737) glycol (e.g., FAMEWAX) or biscyanopropyl polysiloxane, are commonly used to achieve good resolution of saturated, unsaturated, and even isomeric FAMEs. restek.com

Mass Spectrometric Detection: In GC-MS, electron ionization (EI) is a common ionization technique for FAMEs. nih.gov For quantitative analysis, selected ion monitoring (SIM) is often employed. nih.gov In this mode, the mass spectrometer is set to detect only specific ions characteristic of the analyte and the internal standard. For d3-methyl esters of saturated fatty acids, characteristic ions such as m/z 77 and 90 can be monitored, which have little to no interference from the non-deuterated FAMEs. nih.gov

A typical quantitative GC-MS method would involve creating a calibration curve using standards of known concentrations spiked with a constant amount of this compound. mdpi.com The ratio of the analyte peak area to the internal standard peak area is then plotted against the analyte concentration. The concentration of the analyte in an unknown sample can then be determined by measuring its peak area ratio to the internal standard and using the calibration curve.

Table 1: Example of a Calibration Series for a FAME using this compound as an Internal Standard

| Calibration Level | Analyte Concentration (µg/mL) | Internal Standard Concentration (µg/mL) | Analyte/IS Peak Area Ratio |

| 1 | 0.5 | 10 | 0.052 |

| 2 | 1.0 | 10 | 0.101 |

| 3 | 5.0 | 10 | 0.498 |

| 4 | 10.0 | 10 | 1.005 |

| 5 | 25.0 | 10 | 2.510 |

| 6 | 50.0 | 10 | 4.995 |

This table is for illustrative purposes only. Actual values will vary depending on the specific analyte and instrumental conditions.

Investigation of Chromatographic Isotope Effects and Retention Behavior

When using deuterated internal standards in chromatography, it is important to consider the potential for chromatographic isotope effects. nih.gov This phenomenon refers to the slight difference in retention time that can be observed between a deuterated compound and its non-deuterated counterpart. nih.gov

Generally, in gas chromatography, deuterated compounds tend to elute slightly earlier than their protiated (non-deuterated) analogs. nih.gov This is known as an "inverse" isotope effect and is often observed on nonpolar stationary phases. sci-hub.se The larger size of the deuterium (B1214612) atom can weaken the intermolecular interactions between the analyte and the stationary phase, leading to a shorter retention time. nih.gov On polar stationary phases, a "normal" isotope effect, where the deuterated compound elutes later, can sometimes occur. sci-hub.se

In the case of this compound, it has been observed that d3-FAMEs co-elute with their corresponding FAMEs on polar GC columns. nih.gov This co-elution is advantageous as it ensures that both the analyte and the internal standard experience the same chromatographic conditions and potential matrix effects at the same time. lgcstandards.com However, because they are not chromatographically separated, the use of a mass spectrometer is essential to distinguish between the analyte and the deuterated internal standard based on their mass difference. nih.gov Studies have shown that for equimolar ratios of some analytes and their deuterated counterparts, the total ion current (TIC) response can be different, which underscores the importance of using specific ion monitoring (SIM) for accurate quantification rather than relying on the TIC. researchgate.net

Integration with Advanced Mass Spectrometry Platforms

The use of this compound as an internal standard is not limited to conventional GC-MS systems. It can be seamlessly integrated with more advanced mass spectrometry platforms to further enhance analytical capabilities.

The coupling of gas chromatography with tandem mass spectrometry (GC-MS/MS) or high-resolution mass spectrometry (HRMS) offers increased selectivity and sensitivity. preprints.org In GC-MS/MS, specific precursor-to-product ion transitions can be monitored for both the analyte and the internal standard, significantly reducing background noise and improving the limit of detection. High-resolution instruments can accurately measure the mass-to-charge ratio to four or more decimal places, allowing for the confident identification of analytes and the resolution of isobaric interferences.

While GC is the primary separation technique for FAMEs, liquid chromatography (LC) coupled with mass spectrometry (LC-MS) is another powerful platform in metabolomics and lipidomics. researchgate.net For less volatile or thermally labile fatty acids, LC-MS provides a viable analytical alternative. This compound can also be used as an internal standard in LC-MS analyses, providing the same benefits of improved accuracy and precision. preprints.org Advanced LC-MS platforms, such as those coupled with triple quadrupole (QQQ) or high-resolution time-of-flight (TOF) mass analyzers, are routinely used for targeted and untargeted lipidomics. nih.gov The use of isotope dilution with these platforms enables highly accurate and precise quantification of fatty acids in complex biological samples. nih.gov

The integration of robust internal standards like this compound with advanced mass spectrometry techniques provides a powerful toolkit for researchers in various fields, from food science and biofuel analysis to clinical research and environmental monitoring. nih.govlcms.cznih.gov

Application of Multiple Reaction Monitoring (MRM) Techniques

Multiple Reaction Monitoring (MRM) is a highly sensitive and selective quantitative technique performed on triple quadrupole mass spectrometers. lcms.cznih.gov It involves monitoring a specific precursor ion to product ion transition for a particular analyte. nih.gov The use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving accurate and precise quantification with MRM. lcms.cz

The internal standard co-elutes with the analyte, meaning they exit the chromatography column at the same time. aptochem.com Because they are chemically almost identical, they experience similar ionization suppression or enhancement effects from the sample matrix. texilajournal.com By comparing the signal intensity of the analyte to that of the known concentration of the internal standard, accurate quantification can be achieved. clearsynth.com

In the context of fatty acid analysis, a common workflow involves the derivatization of fatty acids into fatty acid methyl esters (FAMEs) to improve their volatility for gas chromatography (GC) analysis. nih.govscioninstruments.com this compound can be used as an internal standard in such analyses. For instance, in the quantification of various FAMEs in a sample, a known amount of this compound is added. The mass spectrometer is then set to monitor the specific MRM transitions for both the endogenous FAMEs and the deuterated internal standard. researchgate.netuni-due.de

Table 1: Illustrative MRM Transitions for FAME Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Methyl Palmitate (C16:0) | 270.2 | 74.3 |

| Methyl Stearate (C18:0) | 298.3 | 74.3 |

| This compound (Internal Standard) | 259.3 | 77.3 |

| Methyl Oleate (C18:1) | 296.3 | 55.1 |

| Methyl Linoleate (C18:2) | 294.3 | 67.2 |

This table is for illustrative purposes. Actual m/z values may vary based on instrumentation and ionization method.

The data generated from such an analysis allows for the creation of a calibration curve, and the concentration of the unknown FAMEs can be determined with high precision and accuracy, with relative standard deviation (RSD) values often falling below 20%. lcms.cz

Exploration of High-Resolution Mass Spectrometry in Metabolite Profiling

High-resolution mass spectrometry (HRMS), often utilizing instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, enabling the confident identification of compounds based on their elemental composition. nih.govnih.gov In the field of metabolomics and lipidomics, which involve the comprehensive analysis of metabolites and lipids in a biological sample, HRMS is an indispensable tool. uantwerpen.bemdpi-res.comtum.de

When used in conjunction with a deuterated internal standard like this compound, HRMS allows for both the accurate quantification and the confident identification of a wide range of metabolites. researchgate.net The high resolving power of these instruments helps to distinguish analytes from background noise and isobaric interferences, which are compounds with the same nominal mass but different elemental compositions. researchgate.net

In a typical untargeted lipidomics workflow, a complex mixture of lipids is extracted from a biological sample, such as serum or tissue. researchgate.netresearchgate.net this compound can be added as an internal standard to control for analytical variability. The sample is then analyzed by LC-HRMS. The resulting data is a complex set of mass-to-charge ratios and retention times.

The accurate mass measurement provided by HRMS allows for the generation of elemental formulas for detected ions. By comparing the signal of an identified lipid to that of this compound, its relative abundance can be determined. This approach is crucial for comparing lipid profiles across different experimental groups and identifying potential biomarkers for diseases. researchgate.netresearchgate.net

Table 2: Research Findings on HRMS in Lipidomics

| Study Focus | Key Finding |

| Untargeted Lipidomics of Colorectal Adenoma | Identified 79 differential lipids, with triacylglycerols and phosphatidylcholines being the major dysregulated classes. researchgate.net |

| Lipidomics Profiling of Low Bone Mineral Density | Revealed 322 dysregulated lipid molecules, primarily phosphatidylcholines and triacylglycerols. researchgate.net |

| Metabolite Profiling of Grape Juice | Detected over 4500 C,H,O,N,S-containing elemental compositions, demonstrating the vast chemical diversity. mdpi.com |

| Zebrafish Liver Lipidomics | Explored different lipid extraction methods and evaluated software tools for lipid annotation using an untargeted RPLC-HRMS platform. uantwerpen.be |

The use of this compound in these studies would serve to normalize the data, ensuring that observed differences in lipid levels are biological and not due to analytical inconsistencies. The combination of a reliable internal standard with the specificity and accuracy of HRMS provides a powerful platform for modern metabolite profiling.

Research Paradigms Utilizing Methyl Pentadecanoate D3 in Metabolic Tracing

Elucidation of Complex Lipid Metabolic Pathways

The use of stable isotope tracers like methyl pentadecanoate-d3 has been instrumental in providing a detailed understanding of complex lipid metabolic networks. nih.govnih.gov By introducing this labeled compound into a biological system, researchers can track the incorporation and transformation of the odd-chain fatty acid, pentadecanoate (B1260718), shedding light on the synthesis, storage, and breakdown of lipids. nih.gov

Stable isotope tracers are a cornerstone for measuring metabolic flux, which is the rate of turnover of molecules through a metabolic pathway. nih.gov Labeled fatty acids, in particular, provide crucial information on fat metabolism, including transport, storage, and oxidation rates. nih.gov While many studies utilize labeled versions of even-chain fatty acids like palmitate, odd-chain fatty acids such as pentadecanoate offer unique insights. plos.orgnih.gov

The catabolism of pentadecanoate ultimately yields propionyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. By tracing the appearance of the deuterium (B1214612) label in downstream metabolites, researchers can quantify the rate of odd-chain fatty acid oxidation and its contribution to cellular energy production. This approach helps to build a dynamic picture of how different fatty acid species are selected and utilized by cells under various physiological and pathological conditions.

Table 1: Key Concepts in Fatty Acid Flux Studies

| Concept | Description | Relevance of this compound |

| Metabolic Flux | The rate at which metabolites are processed through a metabolic pathway. | Allows for the quantification of the rate of pentadecanoate uptake, processing, and catabolism. |

| Fatty Acid Oxidation (FAO) | The mitochondrial process of breaking down fatty acids to generate acetyl-CoA, FADH₂, and NADH for energy production. | Tracing the d3 label helps determine the contribution of odd-chain fatty acids to the total energy pool. |

| Substrate Specificity | The preference of enzymes and transport systems for certain molecules (substrates) over others. | Helps investigate the specific pathways and enzymes involved in the metabolism of odd-chain fatty acids compared to even-chain ones. |

De novo lipogenesis (DNL) is the synthesis of fatty acids from non-lipid precursors, primarily acetyl-CoA. biorxiv.orgresearchgate.net this compound is not typically a direct tracer for DNL, but the analysis of its unlabeled counterpart, pentadecanoate (C15:0), is critical in studies that trace DNL from other labeled precursors. plos.org

For instance, research on 3T3-L1 adipocytes (fat cells) has used stable isotopes like [U-¹³C]valine and [U-¹³C]isoleucine to trace how branched-chain amino acids (BCAAs) contribute to the synthesis of fatty acids. plos.org The catabolism of these amino acids produces propionyl-CoA, which serves as the primer for the synthesis of odd-chain fatty acids like pentadecanoic acid. plos.orgnih.gov In these experiments, gas chromatography-mass spectrometry (GC-MS) is used to analyze the resulting fatty acid methyl esters, including methyl pentadecanoate. plos.org The detection of ¹³C labels in methyl pentadecanoate confirms and quantifies the contribution of BCAA carbon to the DNL of odd-chain fatty acids. plos.org This demonstrates that propionyl-CoA, rather than the usual acetyl-CoA, initiates the synthesis, which is then extended by acetyl-CoA units. plos.org

Table 2: Research Findings on DNL Using Odd-Chain Fatty Acid Analysis

| Tracer Used | Biological System | Key Finding | Analytical Method |

| [U-¹³C]valine | 3T3-L1 Adipocytes | Valine catabolism produces propionyl-CoA, which acts as a primer for the synthesis of pentadecanoic acid (C15:0). plos.org | GC-MS analysis of Fatty Acid Methyl Esters (FAMEs), including Methyl Pentadecanoate. plos.org |

| [U-¹³C]isoleucine | 3T3-L1 Adipocytes | Isoleucine catabolism also contributes propionyl-CoA for the synthesis of odd-chain fatty acids. plos.org | GC-MS analysis of FAMEs, including Methyl Pentadecanoate. plos.org |

| [3-²H]glucose | 3T3-L1 Adipocytes | Demonstrated that the synthesis of monomethyl branched-chain fatty acids occurs in the cytosol via Fatty Acid Synthase (FASN), similar to palmitate. nih.gov | Isotopic tracer analysis. nih.gov |

Investigation of Fatty Acid Flux and Oxidation Dynamics

Applications in In Vitro and Cellular Metabolic Studies

In vitro studies using cultured cells are fundamental to metabolic research, providing controlled environments to dissect complex pathways. nih.govnih.gov this compound and related labeled compounds are extensively used in these settings. Cellular models, such as the 3T3-L1 adipocytes, have been crucial in demonstrating the link between BCAA catabolism and the synthesis of odd-chain fatty acids. plos.org

In such studies, cells are cultured in a medium containing the stable isotope tracer. After a set period, cellular components, particularly lipids, are extracted. The lipids are then derivatized, often into fatty acid methyl esters (FAMEs) like methyl pentadecanoate, for analysis. plos.org This allows researchers to precisely measure how different cell types handle odd-chain fatty acids and how metabolic processes are altered by genetic modifications or exposure to various stimuli. plos.orgaacrjournals.org

Tracing Substrate Fate in Defined Biological Systems

A primary application of stable isotope tracers is to determine the metabolic fate of a specific substrate. nih.govnih.gov By introducing this compound, researchers can follow the deuterated pentadecanoate molecule as it is absorbed by cells, incorporated into complex lipids like triglycerides and phospholipids, or broken down through oxidation. nih.gov

For example, tracing studies can reveal where the carbon backbone of pentadecanoate is distributed. After oxidation, the final three-carbon unit, propionyl-CoA, can be converted to succinyl-CoA and enter the TCA cycle. The deuterium label can then be tracked into TCA cycle intermediates and other downstream metabolites, providing a quantitative map of the substrate's fate. This methodology has been essential in discovering that fatty acid metabolism is a key contributor to processes like endothelial cell proliferation. nih.gov The ability to trace the fate of specific substrates with high precision is vital for understanding the metabolic reprogramming that occurs in diseases like cancer and metabolic syndrome. nih.govmit.edu

Methodological Considerations and Challenges in Methyl Pentadecanoate D3 Research

Optimization of Sample Preparation and Extraction Protocols

A crucial step that significantly influences the outcome of fatty acid analysis is sample preparation. numberanalytics.com The primary goals are to efficiently extract the analyte of interest, in this case, Methyl Pentadecanoate-d3 and its unlabeled counterparts, while minimizing degradation and contamination. numberanalytics.comoup.com The complexity of biological matrices necessitates robust and optimized protocols to ensure data accuracy and reproducibility. mdpi.com

Fatty acids are often derivatized to enhance their volatility and thermal stability for gas chromatography (GC) analysis. jfda-online.com The most common method is the conversion of fatty acids to fatty acid methyl esters (FAMEs). jfda-online.comnih.gov This process, known as esterification or transesterification, is critical when working with diverse biological samples such as plasma, tissues, or cells, where fatty acids exist in both free and esterified forms. jfda-online.comnih.gov

Several derivatization reagents are available, each with its own set of advantages and disadvantages.

Acid-catalyzed derivatization: Reagents like boron trifluoride (BF₃) in methanol (B129727) or methanolic HCl are widely used. nih.govarabjchem.org These methods are effective for converting both free fatty acids and acyl lipids to FAMEs in a single step. jfda-online.comnih.gov However, they can be aggressive, potentially leading to the degradation of polyunsaturated fatty acids or the formation of artifacts. nih.govarabjchem.org The reaction conditions, such as temperature and time, must be carefully optimized to ensure complete derivatization without compromising sample integrity. For instance, a typical procedure might involve heating the sample with 12% w/w BCl₃-methanol at 60°C for 5-10 minutes.

Base-catalyzed derivatization: Reagents like sodium methoxide (B1231860) in methanol are faster and less aggressive than acid catalysts, but they are primarily effective for transesterifying esterified fatty acids and are not suitable for free fatty acids. jfda-online.comchromatographyonline.com

Isotope-labeling derivatization: A novel approach involves using deuterated reagents, such as deuterated methanol (CD₃OD), for in-situ derivatization. bohrium.comchromatographyonline.com This technique allows for the simultaneous analysis of endogenous free fatty acids and their corresponding methyl esters. The resulting deuterated FAMEs (d3-FAMEs) can be distinguished from the naturally present FAMEs by their mass shift (+3 m/z) in mass spectrometry, providing a clear differentiation between the two pools. bohrium.comchromatographyonline.com

The choice of derivatization technique depends on the specific research question and the nature of the biological matrix. For studies involving this compound as an internal standard, it is crucial that the chosen method ensures complete and reproducible derivatization of all fatty acids in the sample to maintain the accuracy of quantification. musechem.com

| Derivatization Method | Reagent Example | Applicability | Key Considerations |

|---|---|---|---|

| Acid-Catalyzed | Boron trifluoride (BF₃) in Methanol | Free and Esterified Fatty Acids | Can be aggressive; potential for artifact formation. nih.gov |

| Base-Catalyzed | Sodium Methoxide in Methanol | Esterified Fatty Acids Only | Faster and less aggressive than acid catalysis. jfda-online.com |

| Isotope-Labeling | Deuterated Methanol (CD₃OD) | Simultaneous analysis of free fatty acids and FAMEs | Allows for differentiation based on mass shift. bohrium.comchromatographyonline.com |

The quantitative recovery of lipids from complex biological samples is a significant challenge. mdpi.com The choice of extraction method is critical for ensuring that the lipid profile, including the internal standard this compound, is representative of the original sample.

Commonly used lipid extraction techniques include:

Liquid-Liquid Extraction (LLE): The methods developed by Folch et al. and Bligh and Dyer are classic LLE protocols that utilize a chloroform (B151607)/methanol mixture to extract lipids. cdnsciencepub.comnih.gov These methods are robust but can be time-consuming and use hazardous solvents. A key aspect is the careful management of solvent-to-water ratios to ensure a clean phase separation, which isolates the lipids in the chloroform layer. oup.comcdnsciencepub.com

Solid-Phase Extraction (SPE): SPE offers a more targeted approach to lipid extraction and purification. numberanalytics.com It can be used to fractionate lipids into different classes (e.g., neutral lipids and polar lipids) or to remove interfering substances. oup.com For instance, aminopropyl-bonded silica (B1680970) columns can be used to isolate sterols and other lipids. nih.gov SPE methods can be automated, increasing throughput and reproducibility. researchgate.net

Solvent-Free Microextraction: Techniques like headspace solid-phase microextraction (SPME) are gaining traction as greener alternatives. bohrium.comuni-due.de In the context of FAME analysis, SPME can be combined with in-situ derivatization for a fully automated and solvent-free sample preparation workflow. bohrium.comchromatographyonline.com

To maximize extraction efficiency, several factors must be considered:

Sample Homogenization: Tissues must be thoroughly homogenized to ensure complete exposure of lipids to the extraction solvents. cdnsciencepub.com

Solvent Polarity and Ratios: The polarity of the extraction solvent system must be optimized for the specific lipids of interest. mdpi.com

Internal Standard Spiking: this compound should be added at the very beginning of the sample preparation process. This allows it to account for any sample loss that may occur during extraction, derivatization, and analysis, which is fundamental for accurate quantification. musechem.comnih.gov

| Extraction Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of lipids between immiscible liquid phases. cdnsciencepub.com | Robust and widely applicable. nih.gov | Time-consuming, uses hazardous solvents. cdnsciencepub.com |

| Solid-Phase Extraction (SPE) | Selective retention of lipids on a solid sorbent. numberanalytics.com | Allows for fractionation and automation. oup.comresearchgate.net | Can be more expensive than LLE. |

| Solid-Phase Microextraction (SPME) | Extraction using a coated fiber, often in the headspace. bohrium.com | Solvent-free, automatable, and sensitive. bohrium.comchromatographyonline.com | Fiber capacity can be a limitation. uni-due.de |

Derivatization Techniques for Diverse Biological Matrices

Advanced Data Processing and Interpretation in Isotope Tracing Experiments

The data generated from isotope tracing experiments using this compound are complex. Proper processing and interpretation are essential to extract meaningful biological insights. nih.gov The core of the analysis involves measuring the isotopic enrichment of the tracer and its incorporation into various fatty acids.

Key steps in data processing include:

Isotopic Correction: The raw mass spectrometry data must be corrected for the natural abundance of stable isotopes (e.g., ¹³C). mdpi.commdpi.com This correction ensures that the measured isotopic enrichment is solely due to the administered tracer. mdpi.com

Quantification: The concentration of individual fatty acids is determined by comparing the peak area of the endogenous analyte to the peak area of the known amount of the internal standard, this compound. musechem.com The use of a stable isotope-labeled internal standard is crucial as it co-elutes with the analyte and experiences similar ionization effects, thus correcting for variations in sample recovery and instrument response. musechem.comresearchgate.netscispace.com

Calculation of Metabolic Fluxes: The enrichment data can be used to calculate various metabolic parameters, such as the fractional synthesis rate of fatty acids and the contribution of different precursors to the fatty acid pool. nih.govnih.gov This often requires the use of mathematical models, ranging from simple precursor-product relationships to more complex multi-compartmental models. nih.gov

Challenges in data processing and interpretation include:

Metabolic Complexity: Fatty acid metabolism is a highly interconnected network. Tracers can be interconverted, elongated, and desaturated, leading to complex labeling patterns that can be challenging to interpret. nih.gov

Data Analysis Software: Specialized software is often required to perform natural abundance correction, calculate isotopic enrichment, and fit the data to metabolic models. mdpi.com While several tools are available, they may require significant expertise to use effectively.

Isotopic Disequilibrium: It is often assumed that the tracer rapidly equilibrates with the metabolic pool of interest. However, this may not always be the case, and failure to account for isotopic disequilibrium can lead to inaccurate flux calculations. nih.gov

Rigorous Validation of Analytical Methods for Isotope-Labeled Compounds

For any quantitative analysis, and particularly in a research setting that could inform clinical understanding, rigorous validation of the analytical method is paramount. researchgate.netymerdigital.com When using this compound as an internal standard, the validation process ensures that the method is reliable, reproducible, and accurate for its intended purpose. musechem.com Method validation should be performed according to established guidelines, such as those from the FDA. researchgate.net

Key validation parameters include:

Specificity and Selectivity: The method must be able to unequivocally differentiate and quantify the analyte of interest from other components in the sample matrix, including isomers and potential interferences. researchgate.net The high selectivity of techniques like tandem mass spectrometry (MS/MS) is particularly advantageous here. bohrium.comresearchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision reflects the reproducibility of the measurements. musechem.comresearchgate.net These are typically assessed by analyzing quality control (QC) samples at different concentrations in multiple runs. nih.gov The use of a stable isotope-labeled internal standard like this compound significantly improves both accuracy and precision by correcting for matrix effects and variability in sample processing. musechem.comresearchgate.netscispace.com

Linearity and Range: The method should demonstrate a linear relationship between the concentration of the analyte and the instrument response over a defined range. researchgate.netymerdigital.com This is established by analyzing a series of calibration standards. avantiresearch.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. ymerdigital.com These parameters define the sensitivity of the assay.

Stability: The stability of the analyte and the internal standard in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, room temperature storage) must be evaluated to ensure that the sample integrity is maintained prior to analysis. researchgate.netresearchgate.net

Matrix Effects: The components of the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. researchgate.net The co-eluting stable isotope-labeled internal standard is the most effective tool to compensate for these effects. researchgate.net

The isotopic purity of the internal standard itself is a critical consideration. avantiresearch.com If the this compound standard contains a significant fraction of unlabeled (d0) or partially labeled (d1, d2) molecules, it can interfere with the measurement of the endogenous analyte, particularly at low concentrations, and affect the accuracy of the assay. avantiresearch.com

Future Directions and Emerging Research Avenues for Methyl Pentadecanoate D3

Synergistic Integration with Multi-Omics Approaches in Systems Biology

Systems biology aims to create a holistic understanding of biological entities by integrating data from multiple molecular levels, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov Within this paradigm, metabolomics provides a direct functional readout of cellular activity, and the precise quantification of metabolites is paramount.

The future utility of methyl pentadecanoate-d3 lies in its role as a critical internal standard for quantitative lipidomics, the large-scale study of lipids. This data is increasingly being integrated into multi-omics models to provide a more complete picture of cellular processes and disease states. e-enm.org For instance, by providing accurate quantification of its corresponding unlabeled fatty acid, pentadecanoic acid, this compound can help validate metabolic pathway activities predicted by genomic or transcriptomic data. nih.gov

Emerging research seeks to leverage these integrated datasets to:

Elucidate Complex Disease Mechanisms: By correlating lipid profiles quantified using deuterated standards with genetic and protein expression data, researchers can uncover novel disease biomarkers and therapeutic targets. e-enm.orgresearchgate.net For example, altered levels of odd-chain fatty acids, accurately measured using standards like this compound, can be linked to specific genetic mutations or protein dysfunctions in metabolic disorders.

Construct Predictive Models: Multi-omics data, anchored by precise quantitative metabolomics, can be used to build computational models of metabolic networks. e-enm.org These models can simulate the flow of metabolites through pathways and predict how the system will respond to various perturbations, such as drug treatment or dietary changes.

Personalized Medicine: As systems biology approaches become more common in clinical settings, the ability to generate accurate, individualized metabolic profiles will be essential. researchgate.net this compound and similar standards will be instrumental in providing the high-quality quantitative data needed to tailor treatments to a patient's specific metabolic phenotype.

The integration of data from platforms like MetaboAnalyst, which can combine metabolomics data with other omics layers, highlights the trend toward a more unified analysis of biological systems. nih.gov

Development of Novel Analytical Platforms for Deuterated Metabolite Quantification

The accuracy of metabolomic and lipidomic studies hinges on the analytical platforms used for detection and quantification. The future of research involving this compound is closely tied to the development of more sensitive, high-throughput, and robust analytical methods.

Recent advancements have already improved the analysis of fatty acid methyl esters (FAMEs). One key innovation is the use of gas chromatography-tandem mass spectrometry (GC-MS/MS) operated in the multiple reaction monitoring (MRM) mode. chromatographyonline.com This targeted approach significantly enhances sensitivity and selectivity, allowing for precise quantification of specific compounds like this compound even in highly complex biological samples. chromatographyonline.comacs.org

Future developments are expected to focus on several key areas:

Enhanced Chromatographic Separation: Novel gas chromatography columns and liquid chromatography (LC) techniques are being developed to better separate isomers and closely related lipid species, reducing analytical interference. nih.gov

High-Throughput and Automated Systems: To handle the large sample volumes in clinical and population studies, there is a push towards fully automated sample preparation and analysis pipelines. chromatographyonline.comnih.gov This includes solvent-free extraction techniques and robotic systems that minimize sample loss and contamination. sciforschenonline.org

Advanced Mass Spectrometry: The coupling of liquid chromatography with high-resolution mass spectrometers, such as Orbitrap-based instruments, enables the simultaneous identification and quantification of a wide range of lipids with high accuracy. lih.luacs.org These platforms support deuterium (B1214612) tracing experiments and can distinguish between isotopologues with high confidence. lih.luukisotope.com

Improved Data Processing Software: New software tools are being created to streamline the complex process of data analysis, from peak extraction and isotopomer quantification to statistical analysis and pathway mapping. nih.govacs.org

A summary of current and emerging analytical platforms relevant to deuterated metabolite quantification is presented in the table below.

| Analytical Platform | Key Features & Advantages | Relevant Application for this compound |

| GC-MS/MS (B15284909) (MRM) | High sensitivity and selectivity for targeted analysis. chromatographyonline.com Reduces chemical noise and matrix effects. | Precise quantification as an internal standard in complex matrices like plasma or tissue. chromatographyonline.comacs.org |

| LC-Orbitrap MS | High mass accuracy and resolution. lih.lu Suitable for both untargeted and targeted analysis; can handle a wide range of applications from polar metabolites to lipids. | Used in deuterium tracing experiments and comprehensive lipidomics profiling where high confidence in identification is required. lih.lu |

| SPME-GC-MS | Automated, solvent-free headspace extraction. chromatographyonline.com Reduces sample preparation time and potential for contamination. | High-throughput analysis in large-scale studies; can be combined with in-situ derivatization. chromatographyonline.com |

| UHPLC-MS | Ultra-High Performance Liquid Chromatography offers faster analysis times and better separation efficiency than traditional HPLC. acs.org | Rapid lipidomics profiling, enabling the analysis of a large number of samples in a shorter time frame. |

Expansion of Metabolic Tracing Applications in Interdisciplinary Research Fields

While this compound is widely used as an internal standard for ensuring analytical accuracy, its stable isotope label also allows it to be used as a tracer to follow the metabolic fate of pentadecanoic acid in vivo. Stable Isotope-Resolved Metabolomics (SIRM) is a powerful technique for investigating the dynamics of metabolic pathways, and the availability of deuterated precursors is expanding the scope of these studies. ukisotope.com

Future research will likely see the expanded use of deuterated fatty acids, including the precursor to this compound, in a variety of interdisciplinary fields:

Cancer Metabolism: Cancer cells exhibit altered metabolic pathways to support their rapid growth. ukisotope.com Tracing the uptake and utilization of deuterated odd-chain fatty acids can reveal unique metabolic dependencies in tumors, potentially identifying new therapeutic targets. nih.gov

Neuroscience: Lipids are fundamental components of the brain, and dysregulation of lipid metabolism is implicated in neurodegenerative diseases. nih.gov Deuterium tracing can be used to study fatty acid turnover and transport across the blood-brain barrier, providing insights into disease pathogenesis.

Immunology and Infectious Disease: The innate immune response involves significant metabolic reprogramming in immune cells like macrophages. nih.gov Tracing fatty acid metabolism can elucidate how pathogens manipulate host cell metabolism and how immune cells fuel their antimicrobial functions.

Nutritional Science and Microbiome Research: The gut microbiome metabolizes dietary components and produces metabolites that influence host health. Tracing the metabolism of dietary odd-chain fatty acids can help unravel the complex interactions between diet, the microbiome, and host metabolism. e-enm.org

Vitamin Metabolism: The metabolism of fat-soluble vitamins, such as Vitamin D and Vitamin A, is intricately linked with lipid metabolism. nih.govmyfoodresearch.com Deuterated fatty acid tracers can be used in conjunction with labeled vitamins to study their absorption, transport, and storage in the body.

The expansion of these applications relies on the increasing availability of diverse stable isotope-labeled precursors and the advanced analytical platforms capable of detecting and quantifying the resulting labeled products within complex biological systems. ukisotope.com

Compound Information

Q & A

Q. How can Methyl Pentadecanoate-d3 be reliably identified and quantified using gas chromatography-mass spectrometry (GC-MS)?

Q. What are the key stability considerations for storing this compound in laboratory settings?

- Methodological Answer : Stability is influenced by temperature, light, and solvent choice. Store in anhydrous methanol or ethanol at −20°C to prevent hydrolysis. Avoid aqueous buffers, as deuterated esters are prone to isotopic exchange. Degradation can be monitored via periodic GC-MS analysis; a >5% shift in deuterium/hydrogen ratio indicates instability .

Q. Which experimental protocols are recommended for synthesizing this compound with high isotopic purity?

- Methodological Answer : Use acid-catalyzed esterification of pentadecanoic acid-d3 with methanol-d4 under anhydrous conditions. Purify via silica gel chromatography (hexane:ethyl acetate, 9:1). Confirm isotopic purity (>98%) using high-resolution MS and <sup>2</sup>H NMR. Deviations from standard esterification (e.g., prolonged reflux) must be justified in metadata .

Advanced Research Questions

Q. How do isotopic effects of this compound influence its behavior in kinetic or thermodynamic studies compared to non-deuterated analogs?

Q. How should researchers address discrepancies in reported thermodynamic data for this compound across studies?

- Methodological Answer : Discrepancies (e.g., ΔfusH values ranging ±2 kJ/mol) arise from calibration standards or measurement techniques. Resolve by:

Q. What strategies optimize the use of this compound in tracer studies for lipid metabolism research?

- Methodological Answer : Design dual-isotope experiments (e.g., <sup>13</sup>C/<sup>2</sup>H labeling) to track metabolic flux. Use LC-MS/MS with MRM mode for specificity. Normalize data to internal standards (e.g., d31-hexadecanoate) and validate against negative controls (unlabeled samples). For in vivo studies, ensure dosing aligns with ethical guidelines for isotope use .

Methodological Notes

- Data Contradiction Analysis : Compare retention times and mass spectra across studies to identify instrument-specific biases (e.g., column aging) .

- Replication Protocols : Document deviations from published methods (e.g., solvent gradients, ionization settings) to enhance cross-study comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.